

An In-depth Technical Guide to the Mechanism of Action of Darolutamide

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Compound of Interest

Compound Name: Daraxonrasib
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Executive Summary

Darolutamide is a structurally distinct, potent second-generation androgen receptor inhibitor (ARI) that has demonstrated significant clinical efficacy in the treatment of non-metastatic and metastatic hormone-sensitive prostate cancer. This document provides a comprehensive technical overview of the mechanism of action of darolutamide, with comparative data for other second-generation ARIs, enzalutamide and apalutamide. Detailed experimental protocols for key assays, quantitative data from pivotal clinical trials, and visualizations of relevant biological pathways are presented to offer a thorough understanding for researchers and drug development professionals.

Core Mechanism of Action: Androgen Receptor Inhibition

Prostate cancer cell growth is predominantly driven by androgen receptor (AR) signaling. Darolutamide, along with enzalutamide and apalutamide, exerts its therapeutic effect by

competitively inhibiting this pathway at multiple critical steps.[1][2][3]

1.1. Competitive Binding to the Androgen Receptor Ligand-Binding Domain

Darolutamide binds with high affinity to the ligand-binding domain (LBD) of the AR, directly competing with endogenous androgens such as testosterone and dihydrotestosterone (DHT). [3][4] This competitive inhibition is the initial and crucial step in disrupting AR signaling. While direct comparative studies are limited, preclinical data indicate that all three second-generation ARIs have a higher binding affinity for the AR than first-generation antiandrogens like bicalutamide.[5]

1.2. Inhibition of Androgen Receptor Nuclear Translocation

Upon androgen binding, the AR undergoes a conformational change and translocates from the cytoplasm to the nucleus. Darolutamide binding to the AR prevents this critical translocation step.[1][3] By sequestering the AR in the cytoplasm, darolutamide effectively blocks its access to the nuclear machinery required for gene transcription.

1.3. Impediment of AR-Mediated Transcription

Even if some AR molecules were to translocate to the nucleus, darolutamide further inhibits the signaling cascade by preventing the binding of the AR to androgen response elements (AREs) on the DNA.[1][3] This blockade of DNA binding and the subsequent recruitment of co-activator proteins ultimately halts the transcription of AR-dependent genes that are essential for prostate cancer cell proliferation and survival.[4][6]

Quantitative Preclinical Data

The following table summarizes key in vitro data for darolutamide and its comparators, enzalutamide and apalutamide.

Parameter	Darolutamide	Enzalutamide	Apalutamide	Reference(s)
AR Binding Affinity (IC50)	26 nM (cell-based)	21.4 nM (cell-free), 26 nM (cell-based)	16 nM (cell-free)	[1][4][5]

Note: IC50 values can vary depending on the assay conditions (cell-free vs. cell-based) and the specific cell lines used.

Clinical Efficacy in Pivotal Trials

The efficacy and safety of darolutamide have been established in the ARAMIS clinical trial for non-metastatic castration-resistant prostate cancer (nmCRPC). The following tables provide a comparative summary of the key outcomes from the pivotal trials for darolutamide (ARAMIS), enzalutamide (PROSPER), and apalutamide (SPARTAN).

Efficacy Outcomes

Endpoint	ARAMIS (Darolutamide)	PROSPER (Enzalutamide)	SPARTAN (Apalutamide)	Reference(s)
Metastasis-Free Survival (MFS) - Median	40.4 months	36.6 months	40.5 months	[7][8][9]
MFS - Hazard Ratio (HR) vs. Placebo	0.41 (95% CI: 0.34–0.50)	0.29 (95% CI: 0.24–0.35)	0.28 (95% CI: 0.23–0.35)	[7][8][9]
Overall Survival (OS) - Median	Not Reached (at final analysis)	67.0 months	73.9 months	[10][11][12]
OS - Hazard Ratio (HR) vs. Placebo	0.69 (95% CI: 0.53–0.88)	0.73 (95% CI: 0.61–0.89)	0.78 (95% CI: 0.64–0.96)	[10][11][12]

Key Adverse Events (Grade ≥3)

Adverse Event	ARAMIS (Darolutamide)	PROSPER (Enzalutamide)	SPARTAN (Apalutamide)	Reference(s)
Fatigue	0.6%	3%	0.6%	[13][14][15]
Hypertension	3.1%	5%	7.6%	[13][14][15]
Falls	0.5%	0.5%	1.0%	[13][14][15]
Fractures	1.1%	1.4%	2.7%	[13][14][15]
Rash	0.3%	Not Reported	5.2%	[13][15]
Seizure	0.2%	<1%	0.2%	[13][14][15]

Pharmacokinetic Profile

The pharmacokinetic properties of darolutamide contribute to its clinical profile. The following table summarizes key pharmacokinetic parameters.

Parameter	Darolutamide	Enzalutamide	Apalutamide	Reference(s)
Time to Peak Plasma Concentration (Tmax)	~4 hours	1 hour	2 hours	[10][13][16]
Terminal Half-life (t _{1/2})	~20 hours	5.8 days	~3 days	[17][18]
Metabolism	CYP3A4, UGT1A9, UGT1A1	CYP2C8, CYP3A4	CYP2C8, CYP3A4	[2][17][18]
Active Metabolite(s)	Keto-darolutamide	N-desmethyl enzalutamide	N-desmethyl apalutamide	[2][17][18]
Protein Binding	92% (darolutamide), 99.8% (keto-darolutamide)	~98%	~96%	[1][2][18]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical assessment of darolutamide and other ARIs are provided below.

5.1. Androgen Receptor Competitive Binding Assay (Radioligand)

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

- Materials:
 - Purified recombinant human AR protein (or cell lysates containing AR)
 - Radiolabeled androgen (e.g., [3H]-dihydrotestosterone)
 - Test compound (darolutamide) and competitor standards
 - Assay buffer (e.g., Tris-HCl with protease inhibitors)
 - Scintillation vials and scintillation fluid
 - Scintillation counter
- Protocol:
 - Prepare serial dilutions of the test compound and competitor standards.
 - In a multi-well plate, incubate a fixed concentration of AR protein with the various concentrations of the test compound or standards.
 - Add a fixed concentration of the radiolabeled androgen to each well and incubate to allow for competitive binding to reach equilibrium.
 - Separate the AR-bound radioligand from the unbound radioligand (e.g., using filtration or size-exclusion chromatography).
 - Quantify the amount of bound radioligand in each sample using a scintillation counter.

- Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

5.2. AR Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes and quantifies the movement of the AR from the cytoplasm to the nucleus in response to androgens and the inhibitory effect of test compounds.

- Materials:
 - Prostate cancer cell line (e.g., LNCaP)
 - Cell culture medium and supplements
 - Test compound (darolutamide) and androgen (e.g., DHT)
 - Fixative (e.g., paraformaldehyde)
 - Permeabilization buffer (e.g., Triton X-100 in PBS)
 - Blocking solution (e.g., bovine serum albumin in PBS)
 - Primary antibody against AR
 - Fluorescently labeled secondary antibody
 - Nuclear counterstain (e.g., DAPI)
 - Fluorescence microscope
- Protocol:
 - Seed prostate cancer cells on glass coverslips in a multi-well plate and allow them to adhere.
 - Treat the cells with the test compound (darolutamide) for a specified period.

- Stimulate the cells with an androgen (e.g., DHT) to induce AR nuclear translocation. Include control groups with no treatment, androgen only, and test compound only.
- Fix the cells with paraformaldehyde and then permeabilize them with Triton X-100.
- Block non-specific antibody binding with a blocking solution.
- Incubate the cells with a primary antibody specific for the AR.
- Wash the cells and then incubate with a fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI.
- Mount the coverslips on microscope slides and visualize the subcellular localization of the AR using a fluorescence microscope.
- Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of AR nuclear translocation and its inhibition by the test compound.

5.3. AR-Mediated Transcription Assay (Luciferase Reporter Gene)

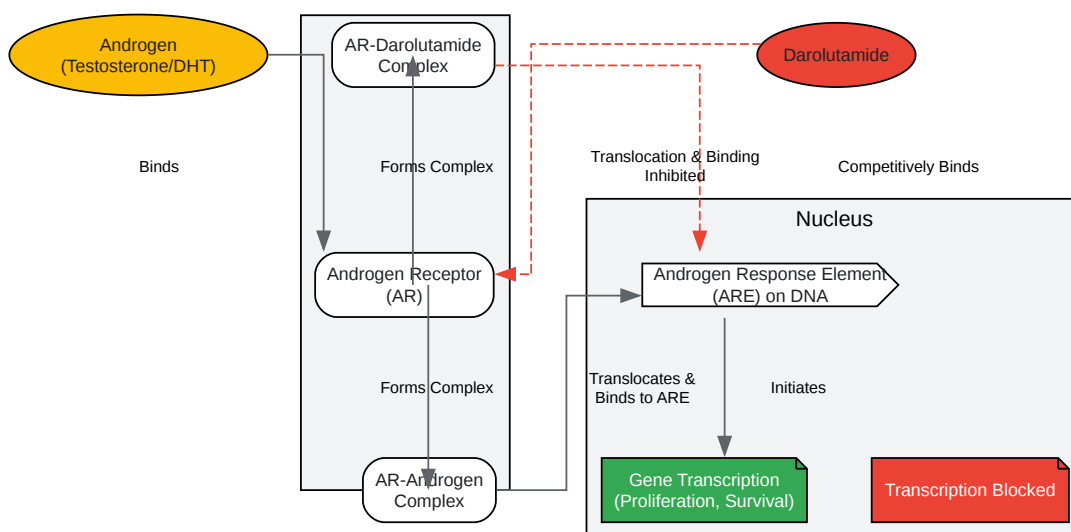
This assay measures the transcriptional activity of the AR by quantifying the expression of a reporter gene under the control of an androgen-responsive promoter.

- Materials:
 - Prostate cancer cell line (e.g., LNCaP) or a suitable host cell line
 - Expression vector for human AR (if the host cell line does not endogenously express it)
 - Luciferase reporter plasmid containing an androgen-responsive promoter (e.g., PSA promoter) driving the expression of the luciferase gene
 - Transfection reagent
 - Test compound (darolutamide) and androgen (e.g., DHT)
 - Luciferase assay reagent

- Luminometer
- Protocol:
 - Co-transfect the cells with the AR expression vector (if necessary) and the luciferase reporter plasmid.
 - Treat the transfected cells with the test compound (darolutamide) for a specified period.
 - Stimulate the cells with an androgen (e.g., DHT) to activate AR-mediated transcription. Include appropriate control groups.
 - Lyse the cells and add the luciferase assay reagent to the cell lysate.
 - Measure the luminescence produced by the luciferase enzyme using a luminometer.
 - Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
 - Plot the normalized luciferase activity against the concentration of the test compound to determine its inhibitory effect on AR-mediated transcription.

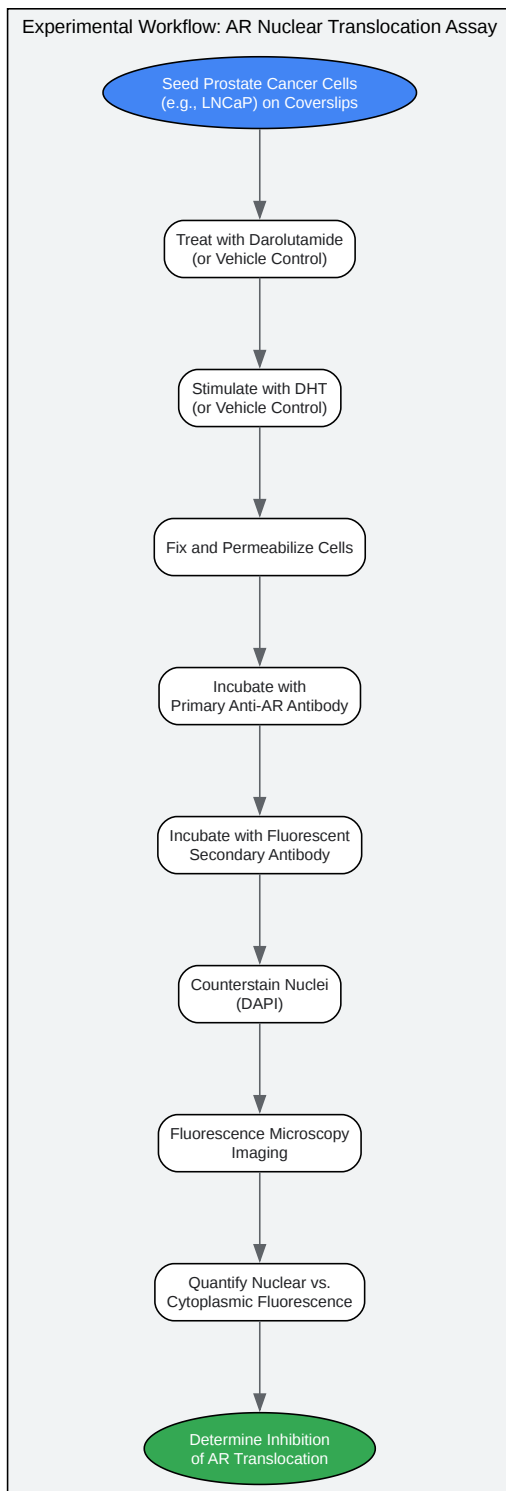
Visualizations

The following diagrams illustrate the core mechanism of action of darolutamide and a typical experimental workflow.



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Caption: Darolutamide's mechanism of action in inhibiting androgen receptor signaling.



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Caption: A typical experimental workflow for an AR nuclear translocation assay.

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